molecular formula C6H11NO B14020667 1-(Oxetan-3-yl)prop-2-en-1-amine

1-(Oxetan-3-yl)prop-2-en-1-amine

Cat. No.: B14020667
M. Wt: 113.16 g/mol
InChI Key: JGVFLFVOIHNYKM-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)prop-2-en-1-amine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.

Chemical Reactions Analysis

1-(Oxetan-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Oxetan-3-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity and interactions with enzymes and receptors .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(oxetan-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C6H11NO/c1-2-6(7)5-3-8-4-5/h2,5-6H,1,3-4,7H2

InChI Key

JGVFLFVOIHNYKM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1COC1)N

Origin of Product

United States

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